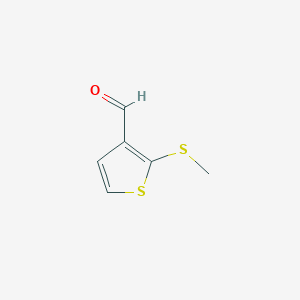

2-(Methylthio)thiophene-3-carboxaldehyde

Description

Significance of Thiophene (B33073) Derivatives in Contemporary Chemical Research

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, and its derivatives are of paramount importance in the fields of medicinal chemistry, materials science, and organic synthesis. The thiophene ring is considered a "privileged pharmacophore," meaning its structure is frequently found in biologically active compounds and approved drugs. Thiophene derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. google.com This broad utility stems from the thiophene nucleus's ability to act as a bioisostere for the benzene (B151609) ring, offering similar steric and electronic properties while potentially improving potency and pharmacokinetic profiles.

Beyond pharmaceuticals, these compounds are integral to the development of advanced materials. They are used as building blocks for organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs), owing to the electron-rich nature of the thiophene ring which facilitates charge transport. The versatility and established importance of the thiophene scaffold ensure its continued prominence in both academic and industrial research. google.comresearchgate.net

Structural Characteristics and Research Focus on 2-(Methylthio)thiophene-3-carboxaldehyde

This compound is an organosulfur compound characterized by a central thiophene ring substituted at the 2-position with a methylthio (-SCH₃) group and at the 3-position with a carboxaldehyde (-CHO) group.

The key structural features are the relative positions of these functional groups. The electron-donating nature of the methylthio group and the electron-withdrawing nature of the carboxaldehyde group create a unique electronic environment on the thiophene ring. This electronic push-pull arrangement influences the molecule's reactivity, particularly in electrophilic and nucleophilic substitution reactions. The aldehyde group provides a reactive site for a multitude of chemical transformations, such as condensation, oxidation, and reduction, making the compound a valuable synthetic intermediate.

Research on this compound primarily focuses on its role as a precursor in organic synthesis. Scientists utilize this compound to construct more complex heterocyclic systems, leveraging the reactivity of both the aldehyde function and the thiophene core. The specific substitution pattern is crucial for directing subsequent chemical modifications and for defining the final architecture of the target molecules.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 76834-95-2 |

| Molecular Formula | C₆H₆OS₂ |

| Molecular Weight | 158.25 g/mol |

| IUPAC Name | 2-(Methylsulfanyl)thiophene-3-carbaldehyde |

Overview of Key Research Areas and Applications

While specific, large-scale applications for this compound are not as widely documented as for some other isomers, its structural motifs point to its potential use in several key research areas. The applications are generally explored through its use as a versatile building block.

Pharmaceutical Synthesis: As with many thiophene aldehydes, this compound is a valuable intermediate for the synthesis of potential pharmaceutical agents. The aldehyde group can be readily converted into other functional groups or used to build larger molecular frameworks, which are then screened for various biological activities.

Agrochemicals: Thiophene derivatives are also investigated for their potential use in agriculture as fungicides and pesticides. The synthesis of novel compounds from this compound allows for the exploration of new agrochemical candidates.

Materials Science: The unique electronic properties conferred by the substituted thiophene ring make it a candidate for research into novel organic materials. Derivatives could be synthesized and polymerized to explore potential applications in organic electronics, such as in the development of sensors or conductive materials.

In essence, the primary application of this compound is as a specialized chemical intermediate, enabling chemists to access a range of more complex molecules for investigation in medicine, agriculture, and materials science.

Properties

IUPAC Name |

2-methylsulfanylthiophene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6OS2/c1-8-6-5(4-7)2-3-9-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPKXSLFIDCIHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CS1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-(Methylthio)thiophene-3-carboxaldehyde

The construction of the this compound framework can be achieved through various synthetic strategies, broadly categorized into the formation of the thiophene (B33073) ring from acyclic precursors and the functionalization of a pre-existing thiophene core.

Several classical name reactions in heterocyclic chemistry provide access to the thiophene ring, which can be adapted for the synthesis of precursors to this compound.

Paal-Knorr Thiophene Synthesis : This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring. organic-chemistry.orgchem-station.comwikipedia.org While a direct synthesis of this compound via this route is not commonly reported, the synthesis of a suitably substituted 1,4-dicarbonyl precursor could lead to a thiophene that is subsequently converted to the target molecule. The reaction proceeds through the conversion of the dicarbonyl compound to a thioketone intermediate, followed by cyclization and dehydration. wikipedia.org

Fiesselmann Thiophene Synthesis : The Fiesselmann synthesis is a versatile method for preparing substituted thiophenes, particularly 3-hydroxy-2-thiophenecarboxylic acid derivatives, from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base. wikipedia.orgwikiwand.com The resulting 3-hydroxythiophene can then be further functionalized. A potential pathway to the target compound would involve the use of an appropriate acetylenic precursor that allows for the eventual introduction of the methylthio and carboxaldehyde groups.

Gewald Aminothiophene Synthesis : The Gewald reaction is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. organic-chemistry.orgwikipedia.org This method is particularly useful for creating highly functionalized thiophenes. While this reaction directly furnishes a 2-amino group, subsequent modifications, such as diazotization followed by substitution, could be envisioned to introduce the methylthio group.

Hinsberg Synthesis : This reaction involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate to produce a thiophene-2,5-dicarboxylate. uobaghdad.edu.iq Similar to the Paal-Knorr synthesis, this method would require the use of a specifically substituted 1,2-dicarbonyl compound to generate a thiophene precursor that can be converted to this compound.

Table 1: Overview of Cyclization Reactions for Thiophene Synthesis

| Reaction Name | Starting Materials | Key Reagents | Typical Product |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | P₄S₁₀, Lawesson's reagent | Substituted thiophenes |

| Fiesselmann Synthesis | α,β-Acetylenic esters, Thioglycolic acid derivatives | Base | 3-Hydroxy-2-thiophenecarboxylic acid derivatives |

| Gewald Synthesis | Ketone/Aldehyde, α-Cyanoester | Elemental sulfur, Base | 2-Aminothiophenes |

| Hinsberg Synthesis | 1,2-Dicarbonyl compounds, Diethyl thiodiacetate | Base | Thiophene-2,5-dicarboxylates |

A more direct and commonly employed approach to this compound involves the introduction of the formyl group onto a 2-(methylthio)thiophene (B1585591) precursor.

Vilsmeier-Haack Reaction : The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgchemistrysteps.comwikipedia.org The reaction of 2-(methylthio)thiophene with a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), leads to the introduction of a formyl group. rsc.org The methylthio group at the 2-position is an ortho-, para-director, and the formylation is expected to occur at the adjacent 3-position and the 5-position. Careful control of reaction conditions can favor the formation of the 3-carboxaldehyde isomer. The reaction proceeds through the formation of an electrophilic chloroiminium ion (Vilsmeier reagent), which attacks the electron-rich thiophene ring. Subsequent hydrolysis of the resulting iminium salt yields the aldehyde. wikipedia.org

Lithiation Followed by Formylation : An alternative strategy involves the directed ortho-metalation of the thiophene ring. Treatment of a suitable thiophene precursor with a strong base, such as n-butyllithium (n-BuLi), can lead to regioselective deprotonation. commonorganicchemistry.comthieme-connect.de For instance, starting with 3-bromo-2-(methylthio)thiophene, a lithium-halogen exchange can be performed, followed by quenching the resulting organolithium species with an electrophilic formylating agent like DMF to introduce the aldehyde group at the 3-position. researchgate.net

Modern synthetic methodologies, particularly those employing palladium catalysis, offer efficient routes to functionalized thiophenes.

Sonogashira Coupling Followed by Cyclization : A powerful strategy for constructing substituted thiophenes involves a palladium-catalyzed Sonogashira coupling of a terminal alkyne with an aryl or vinyl halide, followed by a cyclization step. beilstein-journals.orgrsc.org For the synthesis of a precursor to this compound, one could envision the coupling of a suitably substituted vinyl halide with an alkyne, followed by a sulfur-mediated cyclization.

Palladium-Catalyzed Carbonylation : Palladium catalysts can be used to directly introduce a carbonyl group onto a thiophene ring through C-H bond activation. rsc.orgmdpi.comresearchgate.net This approach can convert thiophenes into their corresponding carboxylic acids, which can then be reduced to the aldehyde. Palladium-catalyzed formylation of aryl halides using formic acid as a carbon monoxide source has also been developed and could be applied to a suitably halogenated 2-(methylthio)thiophene precursor. organic-chemistry.orgbeilstein-journals.org

Derivatization Strategies via the Aldehyde Moiety

The aldehyde functional group in this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives.

The electrophilic carbon of the aldehyde group readily participates in condensation reactions with various nucleophiles.

Knoevenagel Condensation : This reaction involves the condensation of the aldehyde with an active methylene (B1212753) compound, such as malononitrile (B47326) or diethyl malonate, in the presence of a weak base. This leads to the formation of a new carbon-carbon double bond. The thiophene ring's electron-withdrawing nature can enhance the electrophilicity of the aldehyde group, facilitating this reaction.

Wittig Reaction : The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. researchgate.net The reaction of this compound with a phosphonium (B103445) ylide (Wittig reagent) would yield the corresponding alkene derivative. The stereochemical outcome of the reaction can often be controlled by the choice of the ylide and reaction conditions.

Table 2: Examples of Carbonyl Condensation Reactions

| Reaction Type | Reagent | Product Type |

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile) | α,β-Unsaturated dinitrile |

| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CH₂) | Vinyl-substituted thiophene |

The oxidation state of the formyl group can be readily altered to provide access to the corresponding alcohol or carboxylic acid.

Reduction to Alcohol : The aldehyde can be selectively reduced to the corresponding primary alcohol, 2-(methylthio)thiophene-3-methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred for its chemoselectivity.

Oxidation to Carboxylic Acid : The formyl group can be oxidized to a carboxylic acid, yielding 2-(methylthio)thiophene-3-carboxylic acid. A variety of oxidizing agents can be employed for this purpose, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O).

Nucleophilic Addition Reactions to the Aldehyde

The aldehyde functional group in this compound is a key site for a variety of nucleophilic addition reactions, allowing for the extension of the carbon framework and the introduction of new functionalities. These reactions typically proceed via the initial attack of a nucleophile on the electrophilic carbonyl carbon. smolecule.com

Common nucleophilic addition reactions applicable to this aldehyde include:

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the aldehyde would lead to the formation of secondary alcohols. For example, reaction with methylmagnesium bromide would yield 1-(2-(methylthio)thiophen-3-yl)ethanol. The synthesis of related thiophene alcohols is often achieved through the reaction of a thiophenyl-Grignard reagent with an aldehyde; however, the reverse reaction, where an organometallic reagent attacks the thiophene carboxaldehyde, is also a fundamental transformation. orgsyn.orggoogle.com

Wittig Olefination: The Wittig reaction provides a reliable method for converting aldehydes into alkenes with a fixed double bond position. libretexts.org The reaction of this compound with a phosphonium ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would produce 3-vinyl-2-(methylthio)thiophene. wikipedia.org The stereochemistry of the resulting alkene is dependent on the nature of the ylide used; unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

Reduction: The aldehyde can be readily reduced to a primary alcohol, 2-(methylthio)thiophen-3-yl)methanol, using common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.com

The reactivity of the aldehyde is influenced by the electronic properties of the 2-(methylthio)thiophene ring. The electron-donating nature of the sulfur atom in the ring can modulate the electrophilicity of the carbonyl carbon, affecting reaction rates compared to simple benzaldehydes. smolecule.com

Transformations Involving the Methylthio Group

The methylthio group at the C2 position is another reactive handle on the molecule, susceptible to oxidation and, under certain conditions, nucleophilic displacement.

The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation significantly alters the electronic properties of the substituent, converting the electron-donating methylthio group into the strongly electron-withdrawing methylsulfinyl and methylsulfonyl groups.

The oxidation is typically carried out in a stepwise manner. nih.gov

Sulfide to Sulfoxide: Mild oxidation, often using one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), yields 2-(methylsulfinyl)thiophene-3-carboxaldehyde. The rate of this first oxidation step is generally increased by electron-donating substituents on the thiophene ring. nih.gov

Sulfoxide to Sulfone: Further oxidation of the sulfoxide with an additional equivalent or an excess of the oxidizing agent produces 2-(methylsulfonyl)thiophene-3-carboxaldehyde. In contrast to the first oxidation, this step is typically slower for thiophenes with electron-donating groups. nih.gov

Catalytic systems, such as methyltrioxorhenium(VII) (MTO) with H₂O₂, are highly efficient for these transformations, allowing for complete conversion to the sulfone under controlled conditions. nih.govdicp.ac.cnmdpi.com

Table 1: Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Product | Product Name |

| This compound | 1 eq. H₂O₂ or m-CPBA | 2-(Methylsulfinyl)thiophene-3-carboxaldehyde | Sulfoxide |

| 2-(Methylsulfinyl)thiophene-3-carboxaldehyde | 1 eq. H₂O₂ or m-CPBA | 2-(Methylsulfonyl)thiophene-3-carboxaldehyde | Sulfone |

The direct nucleophilic displacement of the methylthio group from an aromatic ring is generally difficult. However, its conversion to a more potent leaving group, such as the corresponding sulfone, facilitates nucleophilic aromatic substitution (SNAr). nih.gov

The presence of the strongly electron-withdrawing sulfonyl group (-SO₂CH₃) and the adjacent aldehyde group (-CHO) activates the thiophene ring towards nucleophilic attack. nih.govconsensus.app Studies on related nitrothiophenes show that a leaving group at the C2 position is readily displaced by nucleophiles. researchgate.net For 2-(methylsulfonyl)thiophene-3-carboxaldehyde, a nucleophile could attack the C2 position, leading to the displacement of the methylsulfinate anion. For instance, reaction with a nucleophile like glutathione (B108866) has been shown to displace methylsulfinyl and methylsulfonyl groups in other aromatic systems. nih.gov

Electrophilic and Nucleophilic Substitution on the Thiophene Ring

Further functionalization of the thiophene ring in this compound via electrophilic substitution is directed by the existing substituents. The methylthio group is an activating, ortho-para director, while the aldehyde group is a deactivating, meta director. Their combined influence dictates the position of incoming electrophiles.

-SCH₃ group (at C2): Directs electrophiles to the C3 and C5 positions. Since C3 is already substituted, it strongly directs towards the C5 position.

-CHO group (at C3): Directs electrophiles to the C5 position (meta to itself).

Both groups reinforce the substitution at the C5 position, making it the most probable site for electrophilic attack. This allows for the regioselective synthesis of 2,3,5-trisubstituted thiophenes. beilstein-journals.org

Halogenation: The thiophene ring is highly susceptible to electrophilic halogenation. jcu.edu.au Given the directing effects of the substituents, the reaction of this compound with electrophilic halogenating agents like N-bromosuccinimide (NBS) or bromine in acetic acid is expected to yield the 5-halo derivative, 5-bromo-2-(methylthio)thiophene-3-carboxaldehyde, with high regioselectivity. The preparation of various halogenated thiophene building blocks is a common strategy in organic synthesis. nih.gov

Nitration: Nitration of the thiophene ring also occurs preferentially at the C5 position. However, thiophenes are sensitive to strong oxidizing acids like nitric acid, which can lead to degradation. stackexchange.com Therefore, milder nitrating conditions are typically employed. The use of nitric acid in acetic anhydride (B1165640) or acetyl nitrate (B79036) is a common method for nitrating sensitive thiophene rings. orgsyn.org For this compound, these conditions would be expected to produce 2-(methylthio)-5-nitrothiophene-3-carboxaldehyde.

Table 2: Predicted Regioselectivity of Electrophilic Substitution

| Reaction | Reagent | Predicted Major Product |

| Bromination | NBS or Br₂/HOAc | 5-Bromo-2-(methylthio)thiophene-3-carboxaldehyde |

| Nitration | HNO₃/Ac₂O | 2-(Methylthio)-5-nitrothiophene-3-carboxaldehyde |

Cascade and Multicomponent Reactions in Thiophene Synthesis

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from simple precursors in a single operation. These processes are highly desirable as they reduce the number of synthetic steps, minimize waste, and save time and resources.

Multicomponent reactions are particularly effective for building molecular diversity. A notable example in thiophene synthesis is the Gewald reaction, a classic MCR that produces polysubstituted 2-aminothiophenes. While not directly yielding the target compound, the principles of MCRs are broadly applicable. For instance, a one-pot, three-component assembly of arylacetaldehydes, elemental sulfur, and 1,3-dicarbonyl compounds has been developed for the synthesis of 2,3,5-trisubstituted thiophenes. acs.org Another efficient MCR involves the reaction of β-ketothioamides, arylglyoxals, and 5,5-dimethyl-1,3-cyclohexanedione, which proceeds via a cascade annulation to furnish tetrasubstituted thiophenes with high regioselectivity. acs.org

Cascade reactions often involve a sequence of intramolecular transformations. A metal-free cascade reaction of β-halo-α,β-unsaturated aldehydes and 1,4-dithiane-2,5-diols has been reported for the synthesis of polycyclic 2-formylthiophenes. acs.org Furthermore, amine-catalyzed cascade (3 + 2) annulation and aromatization sequences between β'-acetoxy allenoates and bisnucleophiles like 1,4-dithiane-2,5-diol (B140307) lead to fully substituted thiophene-2-carbaldehydes. researchgate.net These methodologies demonstrate the power of cascade processes to construct formyl-substituted thiophenes.

| Reaction Type | Key Reactants | General Product | Key Features |

|---|---|---|---|

| Three-Component Assembly | Arylacetaldehydes, Elemental Sulfur, 1,3-Dicarbonyls | 2,3,5-Trisubstituted Thiophenes | One-pot synthesis, high efficiency. acs.org |

| Three-Component Cascade Annulation | β-Ketothioamides, Arylglyoxals, Dimedone | Tetrasubstituted Thiophenes | High regioselectivity, short reaction time, one-pot protocol. acs.org |

| Pseudo Five-Component Sonogashira-Glaser Cyclization | Bromo-substituted (oligo)phenothiazines, Terminal Alkynes, Sulfur Source | Symmetrically 2,5-Diaryl-substituted Thiophenes | One-pot synthesis, suitable for complex aromatic systems. beilstein-journals.orgnih.gov |

| Metal-Free Cascade Reaction | β-Halo-α,β-unsaturated aldehydes, 1,4-Dithiane-2,5-diols | Polycyclic 2-Formylthiophenes | Avoids transition metal catalysts. acs.org |

Green Chemistry Approaches in the Synthesis of Thiophene Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including thiophene derivatives, to minimize environmental impact. nih.gov These approaches focus on using less hazardous chemicals, employing safer solvents, improving energy efficiency, and designing atom-economical reactions. researchgate.net

A significant advancement in the green synthesis of thiophenes is the move towards metal-free reactions. Traditional methods often rely on metal catalysts, which can be toxic and difficult to remove from the final product. Metal-free methodologies often utilize controlled reaction conditions to minimize toxicity and advance green chemistry goals. acs.org

The choice of solvent is another critical aspect of green chemistry. Many organic reactions are performed in volatile and often toxic organic solvents. The use of water as a reaction medium is a highly attractive green alternative. For example, Pd-catalysed direct C–H arylation of thiophene derivatives has been successfully performed in water, including low-purity grade industrial wastewater, demonstrating a virtuous repurposing of waste streams.

The development of energy-efficient synthetic methods, such as microwave-assisted synthesis, is another cornerstone of green chemistry. Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. The use of biocatalysts, such as eggshell/Fe3O4, in MCRs for synthesizing 2-amino thiophene derivatives under microwave conditions in ethanol (B145695) represents a highly sustainable approach. researchgate.net

Furthermore, the use of environmentally benign and readily available reagents is crucial. An environmentally benign process for the synthesis of halogenated thiophenes employs ethanol as a solvent along with safe and inexpensive inorganic reagents like copper (II) sulfate (B86663) pentahydrate and sodium halides. researchgate.net This method avoids toxic reagents and harsh reaction conditions while providing high product yields.

| Green Chemistry Principle | Approach | Example | Advantage |

|---|---|---|---|

| Use of Safer Solvents | Replacing hazardous organic solvents with water or bio-based solvents. | Pd-catalysed direct C–H arylation of thiophenes in industrial wastewater. | Reduces pollution and utilizes waste streams. |

| Energy Efficiency | Employing microwave irradiation to accelerate reactions. | Microwave-assisted synthesis of 2-amino thiophenes using an eggshell/Fe3O4 biocatalyst in ethanol. researchgate.net | Shorter reaction times and lower energy consumption. researchgate.net |

| Use of Benign Reagents | Substituting toxic reagents with safer alternatives. | Synthesis of halogenated thiophenes using sodium halides in ethanol. researchgate.net | Avoids harsh and toxic chemicals, leading to safer processes. researchgate.net |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Multicomponent reactions (MCRs) for polysubstituted thiophenes. researchgate.net | Minimizes waste and improves efficiency. researchgate.net |

| Catalysis | Utilizing catalysts to reduce energy requirements and improve selectivity, with a focus on non-toxic and recyclable catalysts. | Development of metal-free synthetic routes. | Avoids heavy metal contamination and simplifies purification. |

Advanced Reactivity Studies and Reaction Mechanisms

Mechanistic Elucidation of Key Transformations

The unique arrangement of the methylthio and carboxaldehyde groups on the thiophene (B33073) ring imparts specific reactivity, which has been explored through various catalytic and cyclization reactions.

Catalytic Reaction Pathways (e.g., PdI₂/KI System)

The Palladium(II) iodide/Potassium iodide (PdI₂/KI) system is a robust catalyst for the carbonylative cyclization of various organic substrates, including thiophene derivatives. researchgate.netmdpi.com This catalytic system is particularly effective in transforming substrates bearing nucleophilic and unsaturated moieties into complex heterocyclic structures. researchgate.net While not specifically documented for 2-(methylthio)thiophene-3-carboxaldehyde, its application with analogous thiophene structures provides a clear mechanistic framework.

The general catalytic cycle for a PdI₂/KI-catalyzed heterocyclodehydration of a thiophene derivative, such as a 1-mercapto-3-yn-2-ol, proceeds through a 5-endo-dig intramolecular nucleophilic attack of the thiol group on the alkyne, which is coordinated to the palladium center. mdpi.com A proposed pathway involves the following key steps:

Coordination: The unsaturated bond (e.g., an alkyne) of the thiophene substrate coordinates to the Pd(II) center.

Nucleophilic Attack: An intramolecular nucleophile (like a hydroxyl or thiol group) attacks the coordinated unsaturated bond in a regioselective manner (e.g., 6-endo-dig). researchgate.net

Cyclocarbonylation/Dehydration: This is often followed by steps such as carbon monoxide (CO) insertion (cyclocarbonylation) or dehydration, leading to the formation of a new heterocyclic ring fused to the initial thiophene. researchgate.netmdpi.com

Catalyst Regeneration: The active Pd(II) species is regenerated, allowing the cycle to continue. The presence of KI is crucial for the stability and reactivity of the palladium catalyst. mdpi.com

This methodology has been successfully applied to synthesize novel fused S,O-bicyclic heterocycles and furo[3,4-b]thieno[3,2-d]pyran derivatives from appropriately substituted thiophenes. researchgate.net

Intramolecular Cyclization Mechanisms

Intramolecular cyclization reactions are powerful tools for constructing complex molecular architectures from thiophene precursors. Thioether groups, such as the methylthio group in this compound, can act as internal nucleophiles or participate in cyclization cascades.

A notable example is the synthesis of 3-(methylthio)-benzo[b]thiophenes through the intramolecular cyclization of 2-alkynyl sulfides. researchgate.net In this type of reaction, mediated by systems like DMSO/SOCl₂, DMSO acts as both a solvent and a sulfur source. The mechanism involves an electrophilic cyclization where the sulfur atom of the thioether attacks the alkyne, initiating ring formation. researchgate.net

Another relevant mechanism is the 5-endo-dig S-cyclization, which is involved in the synthesis of thiophenes from substrates like (Z)-triisopropyl-(5-(2-phenylethynyl)oct-4-en-4-ylthio)silane. mdpi.com This process is typically induced by a desilylating agent like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) and involves the intramolecular nucleophilic attack of the sulfur atom on a triple bond. mdpi.com Thioether groups can also participate in iodocyclization processes, eventually leading to thiophene derivatives. mdpi.com

Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene Ring

The substitution pattern on the this compound ring dictates the regioselectivity of aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The thiophene ring is inherently electron-rich and susceptible to electrophilic attack, preferably at the α-positions (C2 and C5). pearson.comresearchgate.net The directing effects of the existing substituents must be considered:

2-(Methylthio) group (-SCH₃): This is an activating group due to the ability of the sulfur atom's lone pairs to donate electron density to the ring via resonance. It is an ortho, para-director. In this molecule, it would direct incoming electrophiles to the C5 position (para).

3-Carboxaldehyde group (-CHO): This is a deactivating group, withdrawing electron density from the ring both inductively and by resonance. It is a meta-director. pitt.edu It would direct incoming electrophiles to the C5 position.

Since both the activating -SCH₃ group and the deactivating -CHO group direct substitution to the C5 position, there is a strong and concordant preference for electrophilic attack at this site. Quantum chemistry calculations on similar α-substituted thiophenes confirm that substitution patterns are highly predictable based on these electronic effects. researchgate.net

Nucleophilic Aromatic Substitution (SNA): Nucleophilic aromatic substitution on a thiophene ring is less common than EAS and generally requires the presence of strong electron-withdrawing groups to activate the ring and a good leaving group. nih.govuoanbar.edu.iqresearchgate.net The carboxaldehyde group at C3 provides activation for SNA. Should a suitable leaving group (e.g., a halide) be present at an activated position like C2 or C4, a nucleophile could displace it. mdpi.com The mechanism is typically a stepwise addition-elimination process, proceeding through a negatively charged intermediate known as a Meisenheimer complex. nih.govnih.gov Studies on 2-methoxy-3-X-5-nitrothiophenes show that the reaction proceeds via the initial addition of the nucleophile to the C2 position, followed by elimination of the leaving group. nih.govnih.gov

Cross-Coupling Reactions Utilizing Thiophene Carboxaldehydes

Thiophene carboxaldehydes are valuable substrates in palladium-catalyzed cross-coupling reactions for the formation of new carbon-carbon bonds. To be utilized in these reactions, the thiophene ring must typically be functionalized with a halide.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura reaction is a versatile method for creating aryl-substituted thiophenes. mdpi.comresearchgate.net A halogenated derivative, such as 5-bromo-2-(methylthio)thiophene-3-carboxaldehyde, would serve as the ideal substrate for this transformation. The reaction couples the halo-thiophene with an arylboronic acid or ester in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net This reaction generally displays high functional group tolerance, leaving the aldehyde and methylthio groups intact. researchgate.net Numerous novel 4-arylthiophene-2-carbaldehyde compounds have been synthesized in moderate to excellent yields using this methodology. mdpi.comnih.govnih.gov

Below is a table of representative Suzuki-Miyaura coupling reactions based on analogous substrates found in the literature. mdpi.comnih.gov

| Arylboronic Acid/Ester | Catalyst | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | Good |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Good |

| 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Excellent |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Excellent |

| 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good |

C-H Arylation Studies

Direct C-H arylation is an increasingly important strategy that avoids the pre-functionalization step of halogenation required for traditional cross-coupling. researchgate.net For this compound, there are two available C-H bonds for arylation, at the C4 and C5 positions. The regioselectivity of the reaction is governed by both steric and electronic factors.

Studies on the C-H arylation of 3-substituted thiophenes have shown that functionalization can be directed selectively to the less sterically hindered C-H bond. clockss.org In this case, the C5 position is significantly less hindered than the C4 position, which is situated between two substituents. Furthermore, the C5 position is electronically activated by the C2-methylthio group. Therefore, direct C-H arylation of this compound with an aryl halide is expected to occur with high regioselectivity at the C5 position. clockss.org

Catalytic systems for this transformation often involve a palladium source (e.g., Pd(OAc)₂) with a suitable ligand and base. researchgate.net

| Aryl Halide | Catalyst System | Base/Additive | Solvent | Regioselectivity |

|---|---|---|---|---|

| Aryl Bromide | Pd(OAc)₂ / Ligand | K₂CO₃ / PivOH | DMAc | Predominantly C5 |

| Aryl Chloride | PEPPSI-IPr | TMPMgCl·LiCl | THF | Predominantly C5 |

| 4,7-dibromo-2,1,3-benzothiadiazole | Pd₂(dba)₃ / P(o-tol)₃ | KOAc / PivOH | DMAc | C5 |

Other Named Reactions and Their Application

The Michael addition, a cornerstone of carbon-carbon bond formation, involves the conjugate 1,4-addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, referred to as a Michael acceptor. While aldehydes themselves are not the typical Michael acceptors, they can be transformed into α,β-unsaturated aldehydes, which can then participate in Michael additions. The nucleophiles in these reactions are often stabilized carbanions derived from compounds with acidic methylene (B1212753) or methine protons, such as β-dicarbonyl compounds, β-keto esters, and malonates. Heteronucleophiles containing nitrogen, oxygen, and sulfur can also act as Michael donors.

The reaction is typically catalyzed by a base, which deprotonates the Michael donor to generate the active nucleophile. The choice of base and solvent can significantly influence the reaction's outcome and stereoselectivity. In the context of thiophene derivatives, studies have explored the thia-Michael addition of thiols to thiophene-containing chalcones, demonstrating the propensity of the thiophene moiety to participate in such transformations.

Table 1: General Parameters of the Michael Addition

| Parameter | Description |

|---|---|

| Michael Donor | A nucleophile, typically a stabilized carbanion or a heteronucleophile. |

| Michael Acceptor | An α,β-unsaturated carbonyl compound, ester, nitrile, or similar system. |

| Catalyst | Typically a base (e.g., alkoxides, hydroxides, amines) to generate the nucleophile. |

| Solvent | Aprotic or protic solvents, depending on the specific reactants and catalyst. |

| Product | A 1,4-adduct, resulting in the formation of a new carbon-carbon or carbon-heteroatom bond. |

The Stetter reaction is a powerful method for the formation of 1,4-dicarbonyl compounds through the conjugate addition of an aldehyde to an α,β-unsaturated carbonyl compound. This reaction is an example of umpolung chemistry, where the normal electrophilic character of the aldehyde carbonyl carbon is reversed to a nucleophilic one. This transformation is typically catalyzed by N-heterocyclic carbenes (NHCs), generated in situ from thiazolium or triazolium salts, or by cyanide ions.

The catalytic cycle begins with the addition of the NHC to the aldehyde, forming a Breslow intermediate. This intermediate, after deprotonation, acts as a nucleophile and adds to the Michael acceptor. Subsequent protonation and elimination of the catalyst regenerate the NHC and yield the 1,4-dicarbonyl product. Research has documented the Stetter reaction of thiophene-2-carboxaldehyde with various Michael acceptors, leading to the synthesis of 1,4-bis(2-thienyl)-1,4-butanediones.

Table 2: Key Components of the Stetter Reaction

| Component | Role | Examples |

|---|---|---|

| Aldehyde | The acyl anion precursor. | Aromatic, heteroaromatic, and aliphatic aldehydes. |

| Michael Acceptor | The electrophilic partner. | α,β-unsaturated ketones, esters, nitriles. |

| Catalyst | Effects the umpolung of the aldehyde. | Thiazolium salts, triazolium salts, cyanide ions. |

| Base | To generate the active N-heterocyclic carbene catalyst. | Triethylamine, DBU. |

| Product | The resulting 1,4-dicarbonyl compound. | γ-diketones, γ-keto esters, γ-keto nitriles. |

The Corey-Chaykovsky reaction is a versatile method for the synthesis of epoxides, aziridines, and cyclopropanes from aldehydes, ketones, imines, and enones, respectively. The reaction employs sulfur ylides, such as dimethylsulfoxonium methylide (Corey's ylide) and dimethylsulfonium methylide, which are typically generated in situ by treating the corresponding sulfonium (B1226848) salt with a strong base.

When an aldehyde is treated with a sulfur ylide, the nucleophilic ylide adds to the carbonyl carbon. The resulting betaine (B1666868) intermediate then undergoes an intramolecular nucleophilic substitution, with the oxygen anion displacing the sulfonium group to form the epoxide ring. The choice of sulfur ylide can influence the stereochemical outcome of the reaction. Studies on thiophene-containing chalcones have shown that the Corey-Chaykovsky reaction with dimethylsulfoxonium methylide leads to the formation of cyclopropyl (B3062369) thiophenyl ketones.

Table 3: Reactants and Products in the Corey-Chaykovsky Reaction

| Substrate | Sulfur Ylide | Product |

|---|---|---|

| Aldehyde | Dimethylsulfoxonium methylide | Epoxide |

| Ketone | Dimethylsulfoxonium methylide | Epoxide |

| Imine | Dimethylsulfonium methylide | Aziridine |

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.

Detailed experimental ¹H NMR data for 2-(Methylthio)thiophene-3-carboxaldehyde, including chemical shifts (δ), coupling constants (J), and signal multiplicities, are not available in the reviewed scientific literature.

For a molecule with the structure of this compound, one would anticipate signals corresponding to the aldehyde proton (-CHO), the two protons on the thiophene (B33073) ring, and the methyl protons (-SCH₃). The precise chemical shifts and coupling patterns would provide definitive evidence of the substitution pattern on the thiophene ring.

Specific experimental ¹³C NMR data for this compound is not documented in readily available sources.

A typical ¹³C NMR spectrum would be expected to show distinct signals for each of the six carbon atoms in the molecule: the carbonyl carbon of the aldehyde, the four carbons of the thiophene ring, and the methyl carbon of the methylthio group.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Published experimental IR and Raman spectra for this compound could not be located. A characteristic IR spectrum for this compound would be expected to display a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1650-1700 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic ring and the methyl group, as well as C-S stretching vibrations associated with the thiophene ring and the methylthio group.

Mass Spectrometry Techniques

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound, aiding in its identification.

While the molecular formula (C₆H₆OS₂) and molecular weight (158.25 g/mol ) are known, detailed experimental mass spectrometry data, such as the electron ionization (EI) fragmentation pattern or high-resolution mass spectrometry (HRMS) data for this compound, are not reported in the surveyed databases. Such data would be crucial for confirming the molecular weight and elemental composition.

X-ray Crystallography and Solid-State Structure Elucidation

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state.

There is no evidence in the scientific literature of a single-crystal X-ray diffraction study having been performed on this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and detailed solid-state conformation is not available.

Based on a comprehensive search for scientific literature, there is currently no specific published research available on the computational and theoretical investigations of "this compound" that would allow for a detailed analysis corresponding to the requested outline.

Studies involving Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, molecular dynamics simulations, and in silico screening are highly specific to the molecule being investigated. The electronic properties, orbital energies, conformational behaviors, and potential as a ligand are unique to its precise structure.

While extensive research exists for other thiophene derivatives, extrapolating this data would not provide a scientifically accurate account for this compound. Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail at this time.

Computational and Theoretical Investigations

In Silico Screening and Rational Design

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a novel compound with a biological target, typically a protein or enzyme.

In the absence of direct studies on 2-(Methylthio)thiophene-3-carboxaldehyde, we can infer its potential interactions from research on analogous thiophene-containing compounds. Thiophene (B33073) derivatives have been widely investigated as inhibitors for a variety of biological targets due to their structural similarities to known pharmacophores. For instance, various thiophene derivatives have been docked against targets such as cyclooxygenase (COX) enzymes, lactate (B86563) dehydrogenase, and various protein kinases involved in cancer and inflammation.

A hypothetical molecular docking study of this compound could be performed against a panel of relevant biological targets. The results would typically be presented in a table format, detailing the binding affinity (usually in kcal/mol) and the key interacting amino acid residues within the protein's active site. Lower binding energy values typically indicate a more stable protein-ligand complex.

Interactive Data Table: Hypothetical Molecular Docking Results

| Biological Target | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Potential Application |

| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.5 | Arg120, Tyr355, Ser530 | Anti-inflammatory |

| Lactate Dehydrogenase A | 1I10 | -7.9 | His195, Arg171, Asp168 | Anticancer |

| p38 MAP Kinase | 1A9U | -9.1 | Met109, Lys53, Asp168 | Anti-inflammatory, Anticancer |

| Epidermal Growth Factor Receptor (EGFR) Kinase | 1M17 | -8.8 | Met793, Leu718, Asp855 | Anticancer |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values observed for similar thiophene derivatives.

The docking poses would likely reveal that the sulfur atom of the thiophene ring and the methylthio group could participate in hydrophobic interactions, while the carboxaldehyde group could form hydrogen bonds with polar residues in the active site, thereby anchoring the molecule.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Modeling

ADMET prediction is a crucial step in the early phases of drug development to assess the pharmacokinetic properties of a compound. These in silico models predict how a drug is likely to behave in a biological system.

For this compound, various computational tools could be employed to predict its ADMET profile. These predictions are based on its structural features and comparison to databases of known compounds. Key parameters evaluated include:

Absorption: Predictions of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).

Distribution: Prediction of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: Identification of potential metabolic sites and interaction with cytochrome P450 (CYP) enzymes.

Excretion: Prediction of the route and rate of elimination from the body.

Toxicity: Early assessment of potential toxicities, such as mutagenicity (Ames test) and cardiotoxicity (hERG inhibition).

Interactive Data Table: Predicted ADMET Properties

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption (HIA) | > 80% | Good oral absorption is likely. |

| Caco-2 Permeability (nm/s) | > 1 x 10⁻⁶ | High permeability across the intestinal wall. |

| Plasma Protein Binding (PPB) | ~ 90% | Moderate to high binding to plasma proteins. |

| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cross the BBB in significant amounts. |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |

| Ames Mutagenicity | Non-mutagenic | Low probability of being a mutagen. |

| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity. |

Note: The data in this table is hypothetical and based on general predictions for structurally similar thiophene derivatives.

Pharmacokinetic modeling would integrate these parameters to simulate the concentration-time profile of the compound in the body, helping to estimate a potential therapeutic window.

Non-Linear Optical (NLO) Properties Studies

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-conjugated systems, often with electron-donating and electron-accepting groups, can exhibit significant NLO responses.

The NLO properties of this compound can be investigated using quantum chemical calculations, such as Density Functional Theory (DFT). These calculations can predict key NLO parameters, including:

Polarizability (α): The ease with which the electron cloud can be distorted by an external electric field.

First Hyperpolarizability (β): The primary determinant of the second-order NLO response.

The structure of this compound, featuring a π-rich thiophene ring substituted with an electron-donating methylthio group and an electron-withdrawing carboxaldehyde group, suggests it may possess NLO properties. Computational studies on similar "push-pull" thiophene systems have demonstrated that such substitution patterns can lead to enhanced hyperpolarizability. tandfonline.com The intramolecular charge transfer from the donor to the acceptor group across the thiophene bridge is a key factor governing the magnitude of the NLO response.

Data Table: Calculated NLO Properties

| Parameter | Calculated Value |

| Dipole Moment (μ) | 4.5 Debye |

| Mean Polarizability (α) | 15 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 30 x 10⁻³⁰ esu |

Note: These values are representative and based on computational studies of analogous thiophene derivatives. tandfonline.commdpi.com

Further computational analysis, such as Frontier Molecular Orbital (FMO) analysis, would likely show a small HOMO-LUMO energy gap, which is often correlated with a larger NLO response.

Applications in Organic Synthesis and Functional Materials

Role as Versatile Building Blocks in Heterocyclic Synthesis

2-(Methylthio)thiophene-3-carboxaldehyde serves as a valuable and versatile building block in the field of organic synthesis, particularly in the construction of complex heterocyclic frameworks. The presence of both a reactive aldehyde group and a methylthio substituent on the thiophene (B33073) ring allows for a diverse range of chemical transformations. This dual functionality enables its participation in various cyclization and condensation reactions, making it a key intermediate for synthesizing more elaborate molecules. The thiophene core itself is a significant pharmacophore, and its derivatives are integral to numerous pharmaceutical and materials science applications.

Synthesis of Fused Thiophene Systems (e.g., Thienothiophenes, Benzo[b]thiophenes, Thienopyrimidines)

The strategic placement of functional groups in this compound makes it a suitable precursor for the synthesis of various fused thiophene systems. These fused rings are of significant interest due to their unique electronic properties and applications in materials science.

Thienothiophenes: The synthesis of thienothiophenes, which consist of two fused thiophene rings, often involves the cyclization of appropriately substituted thiophenes. wikipedia.org For instance, a common strategy involves the reaction of a thiophene derivative bearing functional groups that can undergo intramolecular condensation to form the second thiophene ring. encyclopedia.pubmdpi.com While specific examples utilizing this compound are not extensively detailed, its structure suggests potential pathways. For example, the aldehyde group could be converted to a group that can cyclize onto the thiophene ring, or the methylthio group could be modified to participate in a cyclization reaction.

Benzo[b]thiophenes: Benzo[b]thiophenes are another important class of fused heterocycles. Their synthesis can be achieved through various methods, including the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov A novel one-pot synthesis of benzo[b]thiophene-2-carbaldehyde has been reported starting from methylthiobenzene, highlighting the utility of methylthio-substituted aromatics in constructing this fused system. researchgate.netmdpi.com The presence of the methylthio group in this compound suggests its potential as a precursor in similar cyclization strategies to access substituted benzo[b]thiophene scaffolds.

Thienopyrimidines: Thienopyrimidines, which feature a pyrimidine (B1678525) ring fused to a thiophene ring, are of great interest in medicinal chemistry due to their diverse biological activities. ekb.egresearchgate.net The synthesis of these compounds often starts from 2-aminothiophene-3-carboxylate or similar derivatives, where the amino and carboxylate groups are precursors to the pyrimidine ring. researchgate.netencyclopedia.pubnih.gov The aldehyde functionality of this compound can be readily converted to a nitrile or an amide, which are common starting points for building the pyrimidine ring, thus making it a plausible starting material for thienopyrimidine synthesis.

Preparation of Complex Organic Scaffolds

The thiophene carboxamide structure is a recognized scaffold in the development of new therapeutic agents. mdpi.com Thiophene derivatives, in general, are considered privileged structures in medicinal chemistry due to their wide range of pharmacological properties. mdpi.com The reactivity of the aldehyde group in this compound allows for its incorporation into larger, more complex molecular architectures through reactions such as condensations, multicomponent reactions, and cross-coupling reactions. This versatility enables the construction of diverse molecular libraries for drug discovery and materials science.

Development of Conjugated Polymers and Oligomers

Thiophene-based conjugated polymers and oligomers are at the forefront of research in organic electronics due to their excellent charge transport properties and environmental stability. d-nb.info These materials are key components in a variety of electronic and optoelectronic devices.

Organic Field-Effect Transistors (OFETs) and Organic Semiconductors

Thiophene-containing oligomers and polymers are widely used as the active semiconductor layer in Organic Field-Effect Transistors (OFETs). d-nb.info The performance of these devices is highly dependent on the molecular structure and morphology of the organic semiconductor. The introduction of functional groups, such as an aldehyde, onto the thiophene ring can be used to tune the electronic properties of the resulting polymers and to facilitate further functionalization. researchgate.net While direct polymerization of thiophene-aldehyde can be challenging, it can be incorporated into trimers or copolymers to achieve desired properties. researchgate.net Thiophene-fused isoindigo-based conjugated polymers, for example, have been synthesized and shown to have ambipolar charge transport characteristics suitable for OFETs. rsc.org Oligothiophene-based organic semiconductors are also of great interest, and their self-assembly properties can be studied to understand charge transport in these materials. beilstein-journals.org

Interactive Data Table: Properties of Thiophene-Based Organic Semiconductors

| Material Type | Key Features | Potential Application |

| Thiophene-fused isoindigo polymers | Donor-acceptor structure, ambipolar charge transport | OFETs |

| Oligothiophene derivatives | Well-defined structure, good self-assembly | Organic Semiconductors |

| Functionalized Polythiophenes | Tunable electronic properties, potential for cross-linking | OFETs, Sensors |

Photovoltaic and Optoelectronic Materials

Thiophene-based conjugated oligomers and polymers are extensively utilized in organic photovoltaic (OPV) devices and other optoelectronic applications due to their strong light absorption and efficient charge generation. rsc.org Fused-thiophene-based materials are particularly promising for use in organic solar cells. mdpi.com The aldehyde functionality in thiophene derivatives can be a key feature in designing new materials for these applications. For instance, thiophene-based aldehydes can be used in the synthesis of donor-acceptor oligomers and polymers, which are crucial for efficient charge separation in OPVs. mdpi.com The ability to functionalize these materials allows for the fine-tuning of their optical and electronic properties to optimize device performance. researchgate.net

Applications in Dye Chemistry

Thiophene-based compounds have found significant applications in the field of dye chemistry, particularly in the development of azo dyes. sapub.org These dyes are known for their bright colors and good fastness properties on various fibers. The electron-rich nature of the thiophene ring influences the color and dyeing characteristics of these molecules. While specific examples of dyes synthesized directly from this compound are not prevalent in the literature, the general principles of azo dye synthesis suggest its potential utility. The thiophene ring can be diazotized and coupled with various components to produce a wide range of colors. The substituents on the thiophene ring, such as the methylthio group, can further modify the hue and properties of the resulting dye.

Agrochemical Applications

While direct and extensive research focusing specifically on the agrochemical applications of this compound is not widely published, the broader class of thiophene derivatives has demonstrated significant potential and utility in the agricultural sector. The structural features of this compound make it an interesting candidate for the development of new agrochemicals, and the known activities of related compounds provide a strong rationale for its investigation in this field.

The thiophene ring is a key structural motif in a variety of bioactive molecules, including those with fungicidal, insecticidal, and herbicidal properties. Research into thiophene-based agrochemicals has been driven by the need for new active ingredients with novel modes of action to combat the development of resistance to existing products.

One area where thiophene derivatives have shown considerable promise is in the development of fungicides. For instance, a series of novel N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been synthesized and evaluated for their fungicidal activity. nih.gov These compounds, which incorporate a thiophene ring, have demonstrated significant efficacy against various plant pathogens.

In the realm of insecticides, halogenated 2-thiophenecarboxylic acid derivatives have been utilized as essential building blocks for a new family of 1,2,4-triazole (B32235) insecticides. beilstein-journals.orgresearchgate.netbeilstein-journals.org These insecticides are being investigated for their potential to control a range of economically important pests. The exploration of thiophene derivatives in this context highlights the versatility of the thiophene scaffold in designing new insecticidal agents.

Furthermore, the structural isomer of the target compound, 5-(Methylthio)thiophene-2-carboxaldehyde, is recognized for its role in the synthesis of agrochemicals. chemimpex.commyskinrecipes.com It is considered a valuable building block in agrochemical research for the development of novel pesticides and herbicides. myskinrecipes.com This suggests that the methylthio-thiophene carboxaldehyde framework is of significant interest to the agrochemical industry.

A patent for novel thiophene derivatives has also described their potential use as microbicides and herbicides, further underscoring the broad spectrum of agrochemical applications for this class of compounds. google.com The continuous exploration of thiophene derivatives in agrochemical research indicates a promising future for compounds like this compound as leads for the development of next-generation crop protection agents.

| Agrochemical Class | Related Thiophene Derivatives | Observed/Potential Application |

| Fungicides | N-(thiophen-2-yl) nicotinamide derivatives | Control of plant pathogens nih.gov |

| Insecticides | Halogenated 2-thiophenecarboxylic acid derivatives | Building blocks for 1,2,4-triazole insecticides beilstein-journals.orgresearchgate.netbeilstein-journals.org |

| Herbicides/Pesticides | 5-(Methylthio)thiophene-2-carboxaldehyde | Building block for novel pesticides and herbicides chemimpex.commyskinrecipes.com |

| Microbicides/Herbicides | General thiophene derivatives | Broad-spectrum microbicidal and herbicidal activity google.com |

This table illustrates the diverse potential of the thiophene scaffold in agrochemical applications, providing a strong basis for the future investigation of this compound and its derivatives in this critical area of research.

Biological and Pharmacological Research

Antimicrobial Activities of Derivatives

Derivatives of the thiophene (B33073) nucleus have been a significant focus of antimicrobial research, demonstrating efficacy against a range of bacterial and fungal pathogens.

Thiophene derivatives have shown notable potential as antibacterial agents. nih.gov Studies have demonstrated that modifications to the thiophene ring can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, certain thiophene-2-carboxamide derivatives displayed greater activity against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis than Gram-negative ones. nih.gov The introduction of specific substituents, such as a pyridine (B92270) side chain, has been shown to significantly enhance antibacterial activity, with some derivatives exhibiting potency comparable to standard antibiotics like ampicillin (B1664943) and gentamicin (B1671437). researchgate.net

Research into novel thiophene derivatives has also identified compounds with activity against drug-resistant bacteria. nih.gov For example, specific derivatives have shown bactericidal effects against colistin-resistant Acinetobacter baumannii and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to >64 mg/L. nih.gov One study highlighted a 3-amino thiophene-2-carboxamide derivative containing a methoxy (B1213986) group that showed excellent activity against P. aeruginosa, S. aureus, and B. subtilis. nih.gov Another thiophene derivative was found to be more potent than the standard drug gentamicin against Pseudomonas aeruginosa. nih.gov

| Derivative Class | Target Bacteria | Key Findings | Reference |

|---|---|---|---|

| Thiophene-2-carboxamides | S. aureus, B. subtilis (Gram-positive) | Generally more active against Gram-positive bacteria. Methoxy-substituted derivatives showed the best inhibition. | nih.gov |

| Pyridine-substituted thiophenes | Gram-positive and Gram-negative bacteria | Activity was comparable to ampicillin and gentamicin. | researchgate.net |

| Benzamide-substituted thiophenes | Colistin-Resistant A. baumannii, E. coli | Exhibited bactericidal effects with MIC50 values between 8 and 32 mg/L. | nih.gov |

| Armed Thiophene Derivative 7 | P. aeruginosa | Found to be more potent than the standard drug gentamicin. | nih.gov |

The antifungal potential of thiophene derivatives is also a significant area of investigation. nih.gov Research has shown that certain synthetic thiophene derivatives possess moderate to weak activity against Candida species but can be highly effective against Cryptococcus neoformans. nih.gov For example, the compound 2-[(3,4-dichloro-benzylidene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (5CN05) demonstrated a strong inhibitory effect on C. neoformans with a Minimum Inhibitory Concentration (MIC) of 17 μg/mL. nih.gov When formulated into a microemulsion, its activity against this pathogen was even more pronounced, with an MIC value of 2.2 μg/mL. nih.gov

Further studies have focused on designing novel 3-thiophene derivatives as potent fungistatic and fungicidal agents. nih.gov By optimizing a lead compound through a conformational restriction strategy, researchers developed derivatives with excellent inhibitory activity against pathogenic and drug-resistant fungi. nih.gov One preferred compound not only showed potent activity but could also prevent the formation of fungal biofilms and exhibited satisfactory fungicidal effects. nih.gov

| Derivative | Target Fungi | MIC (μg/mL) | Key Findings | Reference |

|---|---|---|---|---|

| 5CN05 (as such) | Candida species | 270–540 | Moderate to weak activity. | nih.gov |

| 5CN05 (as such) | C. neoformans | 17 | Good activity. | nih.gov |

| ME-5CN05 (in microemulsion) | Candida species | 70–140 | Enhanced susceptibility. | nih.gov |

| ME-5CN05 (in microemulsion) | C. neoformans | 2.2 | Significantly enhanced activity. | nih.gov |

| 3-Thiophene Phenyl Compound (21b) | Pathogenic and drug-resistant fungi | Not specified | Excellent inhibitory and fungicidal activity; prevents biofilm formation. | nih.gov |

Anti-Inflammatory and Analgesic Potential of Thiophene Scaffolds

Thiophene-based compounds are recognized as privileged structures for the design and discovery of novel anti-inflammatory agents. nih.govnih.govresearchgate.net Marketed drugs like Tinoridine and Tiaprofenic acid, which contain a thiophene moiety, are known for their anti-inflammatory properties. nih.govnih.govresearchgate.net Research has focused on developing nonacidic thiophene derivatives to circumvent the metabolic instability associated with acidic non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

In vivo studies on certain thiophene and thienopyrimidine derivatives have demonstrated higher analgesic activity than control drugs like indomethacin (B1671933) and celecoxib. researchgate.net These promising compounds also showed comparable anti-inflammatory effects in subsequent edema inhibition tests. researchgate.net The mechanism of action for many of these derivatives involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key targets in inflammatory pathways. nih.govnih.govresearchgate.net The presence of groups such as carboxylic acids, esters, amines, amides, and methoxy groups on the thiophene scaffold has been highlighted as important for anti-inflammatory activity. nih.govnih.govresearchgate.net

Anticancer and Antiproliferative Investigations

The thiophene scaffold is a well-investigated chemical structure for the development of novel compounds with antiproliferative properties. nih.gov Derivatives have been reported as anticancer agents that act through various mechanisms. researchgate.net

Studies on 2-amino thiophene derivatives revealed significant antiproliferative effects against human cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cell lines. nih.gov Notably, some of these derivatives showed a cell proliferation inhibition percentage similar to or higher than the standard drug doxorubicin (B1662922), while also demonstrating a protective effect on non-tumor fibroblast cells. nih.gov The mechanism of action appears to be cytostatic, interfering with the cell cycle progression of tumor cells. nih.gov

Other research has focused on synthesizing thiophene carboxamide derivatives as biomimetics of the anticancer drug Combretastatin A-4 (CA-4). nih.gov Certain synthesized compounds were highly active against the Hep3B cancer cell line, with IC₅₀ values as low as 5.46 µM. nih.gov Additionally, chalcone (B49325) derivatives synthesized from 3-aryl-thiophene-2-carboxaldehydes have shown potent cytotoxic properties against HCT-15 human colon cancer cells, with some compounds exhibiting superior anticancer activity compared to doxorubicin. rasayanjournal.co.inresearchgate.net

| Derivative Class | Cancer Cell Line | Key Findings | Reference |

|---|---|---|---|

| 2-Amino Thiophenes (6CN14, 7CN09) | HeLa (cervical), PANC-1 (pancreatic) | Potent antiproliferative activity, comparable or superior to doxorubicin. Cytostatic effect. | nih.gov |

| Thiophene Carboxamides (biomimetics of CA-4) | Hep3B (liver) | Compound 2b showed an IC₅₀ of 5.46 µM. | nih.gov |

| 3-Aryl-Thiophene-2-Aryl/Heteroaryl Chalcones | HCT-15 (colon) | Compound 5a showed an IC₅₀ value of 21 µg/mL, superior to doxorubicin (25 µg/mL). | rasayanjournal.co.inresearchgate.net |

Enzyme Inhibition Studies

The ability of thiophene derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential, particularly in cancer treatment.

Overexpression of the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase, is a known driver in the development of several human cancers. nih.govrsc.org Thiophene-based structures have been extensively explored for the development of small-molecule EGFR kinase inhibitors. nih.govrsc.org

A series of trisubstituted thiophene-3-carboxamide (B1338676) selenide (B1212193) derivatives were developed, with the most potent compound exhibiting an impressive EGFR kinase inhibition with an IC₅₀ value of 94.44 nM. nih.gov Other studies on thieno[2,3-b]thiophene (B1266192) derivatives have identified compounds that effectively inhibit both wild-type EGFR (EGFRWT) and its drug-resistant mutant form (EGFRT790M). nih.gov One such compound was found to be 4.27 times more powerful than the standard drug gefitinib (B1684475) against the mutant kinase. nih.gov Furthermore, research into dual EGFR and HER2 inhibitors based on a thiophene scaffold has yielded compounds with IC₅₀ values in the nanomolar range against the H1299 lung cancer cell line, superior to gefitinib. mdpi.com

| Derivative Class | Target Kinase | IC₅₀ Value | Key Findings | Reference |

|---|---|---|---|---|

| Thiophene-3-carboxamide selenide | EGFR | 94.44 nM | Displayed impressive EGFR kinase inhibition. | nih.gov |

| Thieno[2,3-b]thiophene (Compound 2) | EGFRWT | 0.28 µM | More effective than the standard drug erlotinib. | nih.gov |

| Thieno[2,3-b]thiophene (Compound 2) | EGFRT790M | 5.02 µM | 4.27 times more potent than gefitinib against the resistant mutant. | nih.gov |

| Acetamide derivative (Compound 21a) | EGFR | 0.47 nM | Superior to gefitinib against EGFR. | mdpi.com |

| Acetamide derivative (Compound 21a) | HER2 | 0.14 nM | Demonstrated potent dual inhibition of EGFR and HER2. | mdpi.com |

Anti-HIV/AIDS and Antiviral Activity

The thiophene scaffold is a component of numerous compounds investigated for their antiviral properties. nih.govcabidigitallibrary.org Research has demonstrated the potential of thiophene derivatives as inhibitors of various viruses, including Human Immunodeficiency Virus (HIV), Ebola virus, Herpes Simplex Virus-1 (HSV-1), and Hepatitis C Virus (HCV). nih.govnih.govresearchgate.net

In the field of anti-HIV research, thiophene[3,2-d]pyrimidine derivatives have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds are designed to bind to the NNRTI-binding pocket of the HIV-1 reverse transcriptase enzyme, a key target for antiviral drugs. nih.govmdpi.com Certain sulfonamide-containing derivatives exhibited exceptional potency against wild-type HIV-1, with EC50 values in the single-digit nanomolar range. nih.gov Notably, these compounds also retained potent activity against drug-resistant mutant strains, such as K103N and E138K, which is a critical challenge in HIV therapy. nih.gov

More recently, a new series of thiophene derivatives was identified as potent entry inhibitors of the Ebola virus. nih.govacs.org Through phenotypic screening, a lead compound with a thiophene scaffold was discovered, and subsequent optimization led to derivatives with significant antiviral activity and selectivity. nih.gov These compounds act at the viral entry level, a mechanism confirmed through studies with viral pseudotypes. nih.govacs.org Other studies have shown that thiophene thioglycosides substituted with a benzothiazole (B30560) moiety exhibit significant antiviral effects against HSV-1, Coxsackievirus B4 (CBV4), and HCV. nih.gov

| Thiophene Derivative Class | Target Virus | Activity Metric (EC50/IC50) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Thiophene[3,2-d]pyrimidine sulfonamides (e.g., 9d) | HIV-1 (Wild-Type) | EC50 = 7.1 nM | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | nih.gov |

| Thiophene[3,2-d]pyrimidine sulfonamides (e.g., 9a) | HIV-1 (K103N mutant) | EC50 = 0.032 µM | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | nih.gov |

| Oxy-piperidine thiophenes (e.g., 53, 57) | Ebola Virus (EBOV) | EC50 in micromolar range | Viral Entry Inhibitor | nih.govacs.org |

| Benzothiazole-thiophene S-glycosides (e.g., 8c) | Herpes Simplex Virus-1 (HSV-1) | 86.7% viral reduction | Not specified | nih.gov |

| Benzothiazole-thiophene S-glycosides (e.g., 8c) | Hepatitis C Virus (HCVcc) | 66.7% viral reduction | Not specified | nih.gov |

Other Pharmacological Activities of Thiophene-Based Compounds

The versatility of the thiophene ring has led to its exploration in a multitude of other therapeutic areas. benthamdirect.comresearchgate.net

Antihypertensive Activity : A series of thieno[3,4-d]-, thieno[3,2-d]-, and thieno[2,3-d]pyrimidine-2,4-diones were synthesized and evaluated for their antihypertensive effects in spontaneously hypertensive rats. nih.gov Several of these compounds were found to be potent oral antihypertensive agents, with some being more potent than the reference drug prazosin (B1663645) as alpha-1 antagonists in vivo. nih.gov Another study described the synthesis of thienylethanolamine derivatives that showed marked antihypertensive activity and the ability to antagonize alpha- and/or beta-adrenoreceptors. nih.gov

Antioxidant Activity : Many thiophene derivatives have demonstrated the ability to scavenge free radicals. nih.gov The antioxidant potential of various substituted thiophenes has been evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.govmdpi.com For example, a study on novel thiophene-2-carboxamide derivatives found that 3-amino substituted compounds showed the highest antioxidant activity. nih.gov

Antitubercular Activity : The emergence of multidrug-resistant tuberculosis has spurred the search for new antibacterial agents. Thiophene derivatives have shown promise in this area. nih.gov A study evaluating 5-nitro-2-thiophene carboxaldehyde found it had a minimum inhibitory concentration (MIC) of 50 µg/mL against Mycobacterium tuberculosis. researchgate.net Another class, 3-substituted benzothiophene-1,1-dioxides, were also found to be effective inhibitors of M. tuberculosis growth, with the most potent compound having an MIC of 2.6 µM. nih.gov Furthermore, 3-aminothieno[2,3-b]pyridine-2-carboxamides have been explored as a potential drug scaffold against this pathogen. acs.org

Antileishmanial and Molluscicidal Activities : Literature reviews indicate that the broad pharmacological profile of thiophene derivatives also includes antileishmanial and molluscicidal activities, highlighting their potential in combating parasitic diseases. researchgate.netcabidigitallibrary.org

Structure-Activity Relationship (SAR) Studies for Thiophene Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into effective drugs. For thiophene derivatives, several key structural insights have been established across different therapeutic activities.

For Antiviral Activity : In the development of thiophene-based Ebola virus entry inhibitors, it was found that an oxy-piperidine group was essential for activity; its removal led to a loss of potency. nih.govacs.org Furthermore, a free amine group on the piperidine (B6355638) moiety was critical, as its substitution with a benzyl (B1604629) group resulted in an inactive compound. acs.org In a series of anti-HIV thiophene[3,2-d]pyrimidines, the introduction of a sulfamide (B24259) group was shown to create additional beneficial interactions with amino acid residues in the binding pocket of the reverse transcriptase enzyme. nih.gov

For Anticonvulsant Activity : As previously mentioned, the presence of specific pharmacophoric elements, including hydrophobic regions and hydrogen bonding domains, is considered necessary for good anticonvulsant activity in many heterocyclic compounds, including thiophenes. orientjchem.org The lipophilicity conferred by the thiophene ring is also thought to contribute to penetration of the blood-brain barrier, a prerequisite for drugs targeting the central nervous system. nih.govnih.gov

For Antihypertensive Activity : In a study of thienopyrimidinedione derivatives, substitution on the phenylpiperazinyl moiety was critical. nih.gov Substitution at the 2-position of the phenyl ring was more potent than at the 4-position, while 3-substituted compounds were the least potent. nih.gov Furthermore, having a hydrogen at the N-1 position was better for activity than alkylation or acylation. nih.gov